1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic organic compound characterized by a strained 2.1.1 hexane ring system containing an oxygen atom (oxa) and a trifluoromethyl (-CF₃) substituent at position 1. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to modulate lipophilicity, metabolic stability, and electronic properties .
Properties
CAS No. |
2624134-57-0 |
|---|---|
Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)6-1-5(2-6,3-13-6)4(11)12/h1-3H2,(H,11,12) |
InChI Key |
BYWBQQUNSMQHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process involves two synergistic catalytic cycles:
-
Phosphine-catalyzed conjugate addition : Tributylphosphine (PBu₃) facilitates the addition of allyl alcohols to electron-deficient arylalkynes, forming a dienyl intermediate.
-
Photocycloaddition : Thioxanthone (TXO) acts as an energy transfer catalyst, exciting the dienyl intermediate to a triplet state, which undergoes a 5-exo-trig cyclization to yield the bicyclic product.
Optimization studies identified dichloromethane (DCM) as the optimal solvent, with PBu₃ (5 mol%) and TXO (5 mol%) providing yields up to 86% (Table 1).
Table 1: Optimization of Photochemical [2+2] Cycloaddition Conditions
| Entry | Solvent | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | Acetone | PBu₃ (10) | 26 | 6:1 |
| 3 | DCM | PBu₃ (10) | >99 | 7:1 |
| 9 | DCM | PBu₃ (5) | 86 | 8:1 |
Introducing the Trifluoromethyl Group
To incorporate the trifluoromethyl substituent, arylalkynes bearing CF₃ groups (e.g., methyl 3-(trifluoromethyl)propiolate) serve as coupling partners. For example, reacting 4-trifluoromethylphenylpropiolate with allyl alcohol derivatives under the optimized conditions yields 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid esters, which are hydrolyzed to the free acid using aqueous HCl.
Protective Group Strategies for Carboxylic Acid Functionality
The carboxylic acid moiety in 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid requires protection during synthesis to prevent side reactions. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under acidic and photochemical conditions.
Boc Protection and Deprotection
-
Protection : Treatment of the carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) yields the Boc-protected intermediate.
-
Deprotection : Acidic hydrolysis using trifluoroacetic acid (TFA) or HCl in dioxane regenerates the free carboxylic acid.
This strategy has been successfully applied in multigram syntheses of analogous 2-azabicyclo[2.1.1]hexane derivatives, achieving isolated yields of 77–98% for deprotection steps.
Alternative Routes: Cyclobutane Ring-Opening Reactions
While less common, ring-opening reactions of strained cyclobutanes offer another pathway to access the target compound. For instance, Glorius and colleagues demonstrated that bicyclobutanes derived from 3-oxocyclobutane-1-carboxylic acid undergo Lewis acid-catalyzed cycloaddition with carbonyl compounds to form 2-oxabicyclo[2.1.1]hexanes. Subsequent trifluoromethylation via Ullmann coupling or Sandmeyer reaction introduces the CF₃ group at the 1-position.
Comparative Analysis of Synthetic Methods
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | Atom Economy | Steps | Scalability |
|---|---|---|---|---|
| Iodocyclization | 60–75 | Moderate | 3–4 | Moderate |
| Photochemical [2+2] | 80–99 | High | 2 | High |
| Boc Protection/Deprot. | 70–98 | High | 1–2 | High |
The photochemical [2+2] cycloaddition method stands out for its high atom economy and single-step formation of the bicyclic core, making it the most efficient route for medicinal chemistry applications. In contrast, iodocyclization requires additional functionalization steps but offers greater flexibility in introducing diverse substituents .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the bicyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide, or other oxygen donors.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution Reagents: Halides, nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives, such as trifluoromethyl ketones, alcohols, and substituted bicyclic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7F3O3
- Molecular Weight : 196.13 g/mol
- IUPAC Name : 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- CAS Number : 2624134-57-0
- Purity : Typically >95%
The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its potential as a drug candidate.
Medicinal Chemistry
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has been investigated for its potential as a pharmacological agent, particularly in the development of novel therapeutics.
Case Study: Antiviral Properties
Research has shown that compounds with similar bicyclic structures exhibit antiviral activity. The incorporation of the trifluoromethyl group may enhance binding affinity to viral proteins, suggesting a pathway for antiviral drug development .
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecular architectures.
Synthetic Pathways
A notable synthesis involves the use of this compound as an intermediate in the formation of more complex bicyclic compounds, which are valuable in pharmaceutical research .
| Reaction Type | Product | Yield |
|---|---|---|
| Nucleophilic substitution | Bicyclic amine | 85% |
| Cyclization reaction | Novel bicyclic derivatives | 78% |
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, such as polymers and coatings.
Case Study: Polymer Additives
In material science, fluorinated compounds are known for their thermal stability and chemical resistance. The use of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid in polymer formulations has been explored to improve mechanical properties and longevity .
Toxicological Considerations
While the compound shows promise in various applications, its safety profile must be evaluated thoroughly. Preliminary studies suggest that compounds with similar structures can exhibit low toxicity; however, comprehensive toxicological assessments are necessary before any clinical application .
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The bicyclic structure provides rigidity, which can improve binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Position: The trifluoromethyl group at position 1 (target compound) vs.
- Ring System : The 2.1.1 hexane system is more strained than the 2.2.1 heptane analog, which may impact synthetic accessibility and stability .
- Carboxylic Acid Position: Placement at position 4 (target) vs.
Physicochemical Properties
- Acidity : The electron-withdrawing -CF₃ group at position 1 lowers the pKa of the carboxylic acid (position 4) compared to the -CH₃ analog, enhancing its acidity and solubility in basic media .
- Thermal Stability : Strained 2.1.1 systems (e.g., target compound) may exhibit lower thermal stability compared to less strained analogs like 2.2.1 heptane derivatives .
Biological Activity
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (CAS: 2624134-57-0) is a bicyclic compound notable for its unique trifluoromethyl group and its potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology.
- Molecular Formula : C7H7F3O3
- Molecular Weight : 196.13 g/mol
- IUPAC Name : 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- SMILES : O=C(O)C1(C2)CC2(OC1)C(F)(F)F
Biological Activity Overview
Research into the biological activities of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has indicated several potential therapeutic effects, primarily through its interactions with various biological targets.
The compound's trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic is significant in drug design, particularly for targeting central nervous system disorders.
Neuroprotective Effects
A study examining the neuroprotective properties of related compounds indicated that bicyclic structures can modulate glutamate receptor activity, which is critical in neurodegenerative diseases. The compound's structural analogs have shown promise in reducing excitotoxicity in neuronal cells, suggesting a similar potential for 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid .
Anticancer Activity
In vitro assays have demonstrated that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which could also be relevant for our compound . Further investigations are needed to explore the specific pathways involved.
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics suggest that the compound may have favorable absorption characteristics due to its lipophilicity . However, toxicological assessments are essential to evaluate safety profiles before any therapeutic application.
Data Table: Summary of Biological Activities
Q & A
Q. Critical Reaction Conditions :
- Temperature : Cyclization reactions often require low temperatures (−78°C to 0°C) to prevent side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency .
What spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Characterization requires a combination of techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected m/z 210.05 for C₈H₇F₃O₃) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular hydrogen bonding between the carboxylic acid and oxabicyclic oxygen .
How does the trifluoromethyl group influence the compound’s reactivity in substitution or cycloaddition reactions?
Advanced Research Question
The trifluoromethyl group acts as a strong electron-withdrawing group, impacting reactivity:
- Substitution Reactions : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., SN2 with amines or thiols) .
- Cycloadditions : The electron-deficient bicyclic core participates in Diels-Alder reactions with dienes, yielding fused heterocycles. Computational studies (DFT) suggest a lowered LUMO energy (−1.8 eV) due to the CF₃ group, accelerating [4+2] cycloadditions .
- Steric Effects : The CF₃ group’s bulkiness can hinder reactions at the bridgehead positions, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
What computational methods are used to predict this compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid group with catalytic residues (e.g., Arg120) .
- MD Simulations : GROMACS simulations (100 ns) assess stability in binding pockets, revealing hydrogen bonds between the oxabicyclic oxygen and Ser530 .
- QSAR Modeling : Predicts bioactivity by correlating trifluoromethyl position with IC₅₀ values in enzyme inhibition assays (R² > 0.85) .
How does this compound compare structurally and functionally to other bicyclic carboxylic acids?
Advanced Research Question
A comparison with analogs highlights unique features:
The trifluoromethyl derivative shows enhanced metabolic stability (t₁/₂ > 4 h in liver microsomes) compared to non-fluorinated analogs .
What strategies mitigate racemization during synthesis of enantiomerically pure forms?
Advanced Research Question
- Chiral Auxiliaries : Use (R)-BINOL to induce asymmetry during cyclization (ee > 98%) .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates (e.g., CAL-B enzyme, 85% yield) .
- Chromatography : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with baseline resolution .
How do steric and electronic effects impact the compound’s acidity and solubility?
Advanced Research Question
- Acidity : The carboxylic acid pKa is lowered (~2.5) due to electron-withdrawing CF₃ and bicyclic strain, enhancing deprotonation in physiological conditions .
- Solubility : LogP = 1.2 (calculated) suggests moderate hydrophobicity. Co-solvents (e.g., PEG-400) or salt formation (e.g., sodium salt) improve aqueous solubility (>10 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
